
2-Cyclobutylethanamine
Overview
Description
2-Cyclobutylethanamine is an organic compound with the molecular formula C6H13N It is a colorless liquid at room temperature and is known for its unique cyclobutyl group attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylethanamine typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl group. This can be achieved through the cyclization of suitable precursors under specific conditions.
Amination: The cyclobutyl group is then attached to an ethanamine chain. This step often involves the use of reagents such as ammonia or amines in the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutylamines or cyclobutyl hydrocarbons.
Substitution: Halogenated cyclobutyl derivatives.
Scientific Research Applications
Chemistry
2-Cyclobutylethanamine serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of complex molecules through various chemical reactions, including:
- Alkylation : It can be used to introduce cyclobutyl groups into other organic compounds.
- Substitution Reactions : The amine group can participate in nucleophilic substitutions, enhancing the synthesis of diverse chemical entities.
Biology
Research has focused on the interactions of this compound with biological molecules, which may provide insights into its potential as a biochemical tool:
- Receptor Binding Studies : Investigations have shown that this compound interacts with several neurotransmitter receptors, including serotonin and histamine receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.
Medicine
The therapeutic potential of this compound is under investigation for various medical applications:
- Cancer Research : Studies have explored its role as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, with an IC50 value of 25 µM.
- Neurodegenerative Diseases : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders and neurodegenerative diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities.
The biological activity of this compound has been evaluated in several contexts:
Enzyme Inhibition
The compound exhibits significant enzyme inhibition properties, particularly against enzymes involved in cancer pathways. Its dual role as both an antimicrobial agent and an enzyme inhibitor makes it a valuable candidate for further research.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 64 |
Escherichia coli | 16 | 32 |
Pseudomonas aeruginosa | 64 | 128 |
These results indicate that the compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.
Study on Enzyme Inhibition
A recent publication highlighted the compound's ability to inhibit DHFR activity. The study quantified the inhibition using enzyme kinetics, revealing significant potential for developing cancer therapeutics.
Antioxidant Properties
Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited a Total Antioxidant Capacity (TAC) comparable to established antioxidants, indicating its potential role in managing oxidative stress .
Mechanism of Action
The mechanism by which 2-Cyclobutylethanamine exerts its effects involves its interaction with specific molecular targets. The cyclobutyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The ethanamine chain allows it to interact with various biological receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar structure but lacks the ethanamine chain.
Cyclobutylmethanamine: Similar but with a methanamine chain instead of ethanamine.
Cyclopropylethanamine: Similar but with a cyclopropyl group instead of cyclobutyl.
Uniqueness
2-Cyclobutylethanamine is unique due to its combination of a cyclobutyl group and an ethanamine chain, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Cyclobutylethanamine, also known as [2-(Aminomethyl)cyclobutyl]methanamine, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula CHN and features a cyclobutane ring attached to an ethylamine moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may function as an enzyme inhibitor, modulating biochemical pathways involved in various physiological processes. The precise mechanisms are still under investigation, but initial studies suggest that it can influence protein binding and enzyme activity .
Antimicrobial and Antitumor Properties
Studies have shown that compounds containing cyclobutane structures exhibit significant antimicrobial and antitumor activities. For instance, cyclobutane-containing alkaloids have been isolated from various natural sources and demonstrated efficacy against multiple cancer cell lines .
- Antitumor Activity : Cyclobutane derivatives have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. For example, certain alkaloids have been reported to enhance nerve growth factor (NGF) mRNA expression in human astrocytoma cells, suggesting neuroprotective effects alongside anticancer properties .
- Antimicrobial Activity : The antimicrobial efficacy of cyclobutane derivatives has been documented against a range of pathogens, including bacteria and fungi. These compounds often disrupt cellular functions in microorganisms, leading to cell death .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects. In vitro studies have demonstrated that certain cyclobutane derivatives can enhance NGF expression, which is crucial for neuronal survival and differentiation. This suggests potential applications in treating neurodegenerative diseases .
Case Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of cyclobutyl amines revealed promising biological activities. The synthesized compounds were tested for their ability to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. The results showed that some derivatives exhibited significant inhibitory activity, indicating their potential as therapeutic agents .
Compound | IC50 (μM) | Biological Activity |
---|---|---|
Compound A | 21.5 | Antiplatelet aggregation |
Compound B | <4 | Cytotoxic against HT-29 cells |
Compound C | 0.12 | Inhibitor of HMG-CoA synthase |
Case Study 2: Predictive Modeling
Using computational tools like the PASS program, researchers predicted additional biological activities for cyclobutane-containing compounds. The predictions included various pharmacological effects such as antiprotozoal and neuroprotective activities, which align with experimental findings .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 2-Cyclobutylethanamine, and how can its structural identity be confirmed?
- Methodological Answer : Synthesis typically involves cyclobutane ring functionalization, such as reductive amination of cyclobutyl ketones or alkylation of cyclobutyl precursors. Characterization requires 1H/13C NMR to confirm amine and cyclobutyl proton environments, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity. For reproducibility, experimental sections must detail solvent systems, catalysts, and purification steps (e.g., column chromatography) . Physical properties (e.g., melting point, solubility) should be reported alongside spectral data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS guidelines for amine compounds: use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. First-aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention if ingested. Safety data sheets (SDS) should be consulted for compound-specific hazards, though this compound’s GHS classification remains unspecified in available data .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer : Use HPLC or GC to monitor purity post-synthesis. Store the compound in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent amine oxidation or degradation. Stability studies should include periodic spectroscopic reanalysis and moisture-sensitive handling due to potential hygroscopicity .
Advanced Research Questions
Q. What experimental designs are optimal for probing the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer : Employ isotopic labeling (e.g., deuterated amines) to track reaction pathways. Kinetic studies (variable-temperature NMR) and DFT calculations can elucidate transition states and rate-determining steps. For reproducibility, document catalyst loading, solvent effects, and steric/electronic influences on cyclobutane ring strain .
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound derivatives?
- Methodological Answer : Conduct comparative analyses using multiple techniques (e.g., X-ray crystallography vs. computational geometry optimization). Replicate conflicting studies under standardized conditions (temperature, solvent). Cross-reference findings with literature on structurally analogous cyclobutylamines to identify systematic errors or environmental dependencies .
Q. What strategies integrate computational modeling with experimental data to predict this compound’s biological activity?
- Methodological Answer : Combine molecular docking (targeting receptors like serotonin transporters) with in vitro assays (e.g., radioligand binding). Validate predictions using structure-activity relationship (SAR) studies, modifying substituents on the cyclobutane or ethylamine chain to assess pharmacological selectivity .
Q. How can researchers design a systematic review to synthesize fragmented literature on this compound’s applications?
- Methodological Answer : Categorize literature into conceptual themes : synthetic routes, spectroscopic databases, biological targets, and computational models. Use tools like PRISMA guidelines to screen sources, prioritizing peer-reviewed studies. Highlight gaps (e.g., limited in vivo toxicity data) to guide future work .
Q. Methodological Notes
- Data Reporting : Follow journal-specific guidelines (e.g., Beilstein Journal) for experimental detail, reserving extensive datasets for supplementary materials .
- Contradiction Analysis : Apply qualitative research principles, such as iterative data re-examination and triangulation across methods .
- Ethical Compliance : For biological studies, align protocols with human/animal research ethics frameworks, even if not directly applicable to this compound .
Properties
IUPAC Name |
2-cyclobutylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPESYORZVKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597424 | |
Record name | 2-Cyclobutylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60637-97-0 | |
Record name | 2-Cyclobutylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclobutylethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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